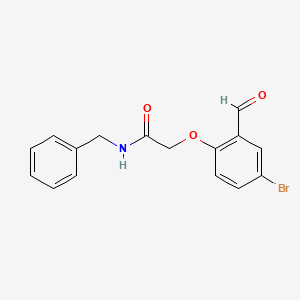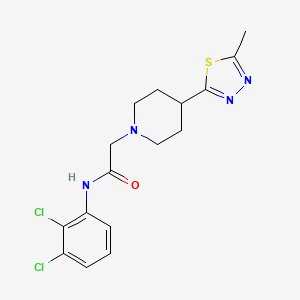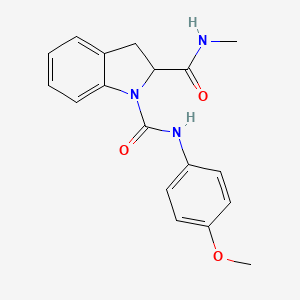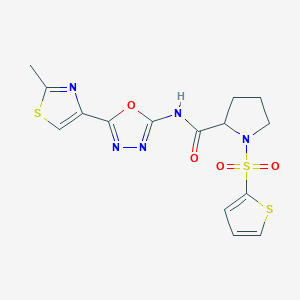![molecular formula C15H13N3O2S B2517836 N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-33-7](/img/structure/B2517836.png)
N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of the thiazolo[3,2-a]pyrimidine class, which is known for its biological and pharmacological significance. These heterocycles have been studied for various medicinal properties, including anti-inflammatory, antimicrobial, and potential anti-cancer activities.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidine derivatives has been achieved through different methods. For instance, 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives were synthesized using a catalyst-free, one-pot reaction involving 2-aminothiadiazoles and dimethyl acetylenedicarboxylate under ultrasound irradiation, showing high regioselectivity . Another method involved the reaction of ethyl carboxylate derivatives with N,N-diethylamin to produce compounds with allergy medication and antimicrobial applications . Additionally, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized from N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and ethyl chloroacetate, some of which showed antimicrobial activity .
Molecular Structure Analysis
The molecular structures of these compounds are typically elucidated using spectroscopic methods such as NMR, IR spectroscopy, and sometimes crystallography. For example, the structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined through crystallography, which is a related pyrimidine derivative . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are complex and can include Michael addition, proton transfer, ring opening, and intramolecular hetero-Diels-Alder reactions, as suggested by theoretical modeling and DFT calculations . These reactions are carefully designed to achieve high regioselectivity and yield desired products with specific functional groups that confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The antimicrobial activity of these compounds has been screened, with some derivatives showing more activity than reference drugs against certain strains of bacteria and fungi . The anti-inflammatory activity has also been evaluated in vivo, with some compounds proving active in tests such as the carrageenin oedema test .
Scientific Research Applications
Antitumor Activity Research has shown that compounds similar to N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate promising antitumor activities. For instance, a study by El-Naggar et al. (2018) found that N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines showed dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells, indicating potential in cancer therapy (El-Naggar, Hassan, Awad, & Mady, 2018).
Anti-Inflammatory and Analgesic Agents Novel compounds derived from this chemical structure have been synthesized for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized related compounds that exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Functionalized Compounds The chemical structure has been used in the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, as demonstrated by Peterlin-Mašič et al. (2000). These compounds offer potential for further chemical modifications and applications (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Chemical Structure Studies for Supramolecular Aggregation Structural modifications of compounds like N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been studied to understand their supramolecular aggregation and conformational features. Nagarajaiah and Begum (2014) investigated how varying substituents on this molecular scaffold resulted in significant differences in intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Antituberculosis Activity Moraski et al. (2011) synthesized compounds including 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, which showed potent activity against multi- and extensive drug-resistant tuberculosis strains, suggesting the potential of related compounds in tuberculosis treatment (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, to which this compound belongs, have been reported to interact with various biological targets . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that thiazolopyrimidine derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Thiazolopyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activity, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazolopyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)12(7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJBWKAMCZRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

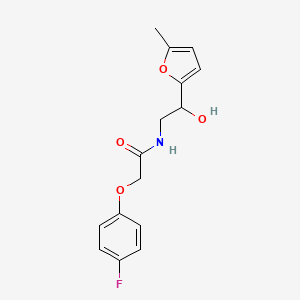
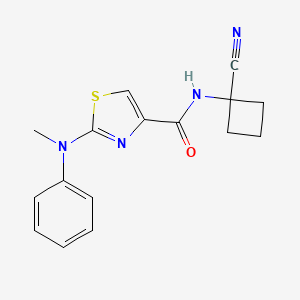

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)
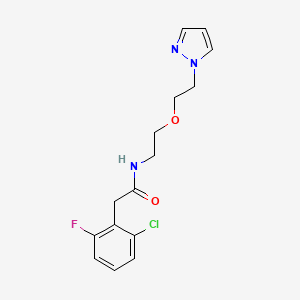
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)
